REACTION_CXSMILES
|
Br[CH2:2][C:3](=O)[C:4]([O:6][CH2:7][CH3:8])=[O:5].[N:10]1C=CC=CC=1.[NH2:16][C:17]1[CH:24]=[CH:23][CH:22]=[CH:21][C:18]=1[CH:19]=O.N1CCCC1>CCO>[NH2:10][C:2]1[C:3]([C:4]([O:6][CH2:7][CH3:8])=[O:5])=[N:16][C:17]2[C:18]([CH:19]=1)=[CH:21][CH:22]=[CH:23][CH:24]=2
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Name
|
|
Quantity
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1.09 mL
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Type
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reactant
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Smiles
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BrCC(C(=O)OCC)=O
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Name
|
|
Quantity
|
699 μL
|
Type
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reactant
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Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
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16 mL
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Type
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solvent
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Smiles
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CCO
|
Name
|
|
Quantity
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24 mL
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Type
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solvent
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Smiles
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CCO
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Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
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NC1=C(C=O)C=CC=C1
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Name
|
|
Quantity
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1.6 mL
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Type
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reactant
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
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1.64 mL
|
Type
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reactant
|
Smiles
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N1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
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65 (± 5) °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled to room temperature
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Type
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TEMPERATURE
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Details
|
the resulting yellow solution was heated
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Type
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TEMPERATURE
|
Details
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at reflux for 4½ h
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Type
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TEMPERATURE
|
Details
|
the resulting mixture was heated
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Type
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TEMPERATURE
|
Details
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at reflux for 3 h
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Duration
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3 h
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Type
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CUSTOM
|
Details
|
to give the crude product
|
Type
|
CUSTOM
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Details
|
This was purified by flash chromatography (Si, 65×160 mm, 0-40% EtOAc in hexanes gradient)
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Name
|
|
Type
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product
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Smiles
|
NC=1C(=NC2=CC=CC=C2C1)C(=O)OCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |